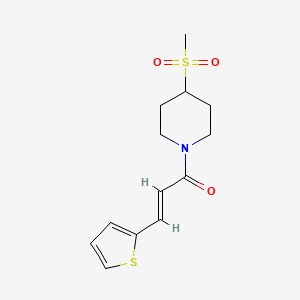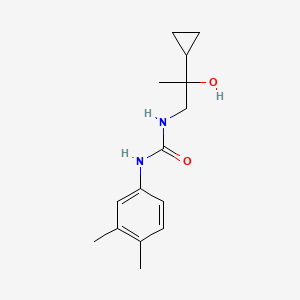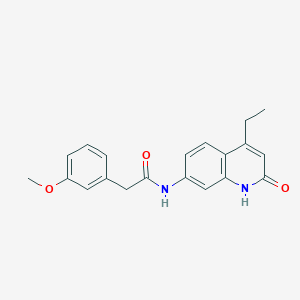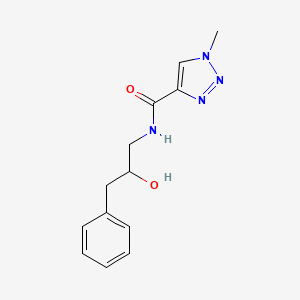![molecular formula C25H31N5O2S B2979671 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-62-4](/img/no-structure.png)
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H31N5O2S and its molecular weight is 465.62. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The piperazine moiety is a common feature in compounds with antibacterial properties. It’s known to positively modulate the pharmacokinetic properties of drug substances, making it valuable in the development of new antibiotics. The compound could be explored for its efficacy against resistant bacterial strains, potentially contributing to the fight against antibiotic resistance .
Antifungal and Antiparasitic Applications
Similar to its antibacterial potential, the piperazine ring is also found in antifungal and antiparasitic drugs. Research could be directed towards evaluating the compound’s effectiveness in these areas, possibly leading to new treatments for fungal infections and parasitic diseases .
Anticancer Research
Quinazoline derivatives have been studied for their anticancer properties. This compound, with its quinazoline-thione structure, could be investigated for its potential to inhibit cancer cell growth or as a scaffold for developing new anticancer agents .
Neurodegenerative Disease Treatment
Piperazine derivatives are components in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound could be examined for its ability to modulate neurotransmitter systems or protect neuronal cells .
Antiviral Activity
The compound’s structure suggests it might have applications in antiviral research. Its piperazine component is often seen in compounds with antiviral activity, which could be leveraged to develop new therapies for viral infections .
Psychoactive Substance Research
Piperazine is also used in psychoactive substances, some of which are used illegally for recreational purposes. This compound could be used to study the effects of psychoactive drugs on the brain or to develop legal therapeutic agents with psychoactive properties .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Compounds containing the (4-methoxyphenyl)piperazine moiety have been evaluated as inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer’s disease. This compound could be part of research efforts aimed at increasing acetylcholine levels to alleviate symptoms of Alzheimer’s .
Enzyme Inhibition Studies
The compound could be used in broader enzyme inhibition studies. Its unique structure might interact with various enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors for therapeutic use .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one with 2-amino-3-bromopyridine followed by the reaction with thiourea to form the final product.", "Starting Materials": [ "6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one", "2-amino-3-bromopyridine", "thiourea" ], "Reaction": [ "Step 1: 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one is reacted with 2-amino-3-bromopyridine in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to form the intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide.", "Step 2: The intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide is then reacted with thiourea in the presence of a base such as sodium hydroxide in a suitable solvent such as ethanol to form the final product 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione." ] } | |
Número CAS |
689266-62-4 |
Nombre del producto |
4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
Fórmula molecular |
C25H31N5O2S |
Peso molecular |
465.62 |
Nombre IUPAC |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33) |
Clave InChI |
DBNFHJVQEYBEQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)

![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)

![(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2979609.png)
![4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979611.png)